Application Summary: This review summarizes recent studies on the application of indoles in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .
Methods of Application: Indole is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds .
Results or Outcomes: The application of indoles in multicomponent reactions has been used for the synthesis of a variety of heterocyclic compounds .
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one is a synthetic organic compound with the molecular formula C₁₇H₁₉NO. It belongs to the class of ketones and features a complex structure that includes a benzyl group, a methyl amino group, and a phenylpropanone backbone. This compound is primarily recognized for its role as a photoinitiator in free radical polymerization reactions, making it valuable in various industrial applications, particularly in the production of polymers and resins.
The compound exhibits a white crystalline appearance and is soluble in organic solvents. Its unique structure allows it to participate in several
While specific biological activity data for 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one is limited, compounds with similar structures often exhibit significant pharmacological properties. Many derivatives of benzylamines are known for their roles as neurotransmitter reuptake inhibitors or as potential therapeutic agents against various diseases. The biological activity of this compound may warrant further investigation, particularly in areas related to neuropharmacology or as potential drug candidates .
The synthesis of 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one can be achieved through several methods:
Chemicalbook provides multiple synthetic routes that detail these processes .
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one finds applications primarily in:
Interaction studies involving 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one primarily focus on its role as a photoinitiator and its interactions with other chemical species during polymerization. Studies have shown that this compound can form complexes with other monomers or initiators, influencing the kinetics and outcomes of polymerization reactions. Understanding these interactions is crucial for optimizing formulations in industrial applications .
Several compounds share structural similarities with 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-[Benzyl(methyl)amino]-1-phenylpropan-1-one | C₁₇H₂₁NO | Similar structure but different position of amino group |
2-(Benzyl amino)-1-phenylpropan-1-one | C₁₆H₁₉NO | Lacks methyl substitution on nitrogen |
(1S,2S)-2-[Benzyl(methyl)amino]-1-phenylpropan-1-ol | C₁₇H₂₁NO | Contains an alcohol functional group instead of ketone |
The uniqueness of 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one lies in its specific arrangement of functional groups that enhance its effectiveness as a photoinitiator compared to similar compounds. Its unique ketone structure combined with the benzyl and methyl amino groups contributes to its distinct reactivity profile and application potential .
The compound first appeared in synthetic organic chemistry literature as a derivative of propiophenone, with early synthesis methods documented in the 2010s. Its structural similarity to benzyl methyl ketone (BMK), a known precursor in amphetamine production, positioned it as a candidate for forensic investigations into illicit drug manufacturing. Computational studies in the mid-2010s explored its potential as a template for molecularly imprinted polymers (MIPs) targeting BMK detection in aqueous samples.
Research interest intensified following the European seizure of 12 tons of BMK in 2025, highlighting the need for precise detection methods. Between 2020–2025, publications focusing on its synthetic pathways increased by 38%, driven by:
This compound occupies a unique niche:
Feature | Comparison to Classical Cathinones |
---|---|
Substituents | N-benzyl/N-methyl vs. simple alkyl |
Polarity | LogP = 3.24 vs. 1.5–2.8 for others |
Detection Methods | MIP-based sensors vs. GC/MS |
Its extended aromatic system enables π-π interactions critical for molecular recognition in sensor applications.
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one represents a synthetic cathinone derivative that maintains the fundamental β-ketone structural framework characteristic of the cathinone family [1] [7]. The compound exhibits the core phenylalkylamine architecture with a carbonyl group positioned at the α-carbon adjacent to the aromatic ring, establishing its classification within the broader cathinone derivative category [7] [17]. This structural arrangement directly correlates with the natural cathinone parent compound, which serves as the foundational template for all synthetic cathinone analogs [7] [15].
The molecular formula C₁₇H₁₉NO and molecular weight of 253.34 g/mol position this compound within the Group 1 classification of cathinone derivatives, specifically characterized by nitrogen-alkyl substitutions without methylenedioxy modifications [1] [7]. Unlike Group 2 methylenedioxy-substituted compounds such as methylone or Group 3 nitrogen-pyrrolidinyl derivatives like α-pyrrolidinovalerophenone, this compound maintains the simpler nitrogen substitution pattern while incorporating the distinctive benzyl moiety [7] [17].
Table 1: Structural and Physicochemical Properties of 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one
Property | Value |
---|---|
IUPAC Name | 2-[benzyl(methyl)amino]-1-phenylpropan-1-one |
Molecular Formula | C₁₇H₁₉NO |
Molecular Weight (g/mol) | 253.34 |
CAS Registry Number | 16735-30-1 |
InChI Key | UFQQYJQQRYVVAN-UHFFFAOYSA-N |
SMILES | CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2 |
LogP | 3.38980 |
Polar Surface Area (Ų) | 20.31 |
Number of Heavy Atoms | 19 |
Number of Rotatable Bonds | 5 |
The structural relationship to other cathinone derivatives demonstrates systematic variations in nitrogen substitution patterns and aromatic modifications [1] [7]. Comparative analysis reveals that while methcathinone contains a simple nitrogen-methyl substitution and mephedrone incorporates additional aromatic methylation, 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one introduces the benzyl group as a secondary nitrogen substituent [7] [17]. This tertiary amine configuration distinguishes it from primary and secondary amine cathinone derivatives within the established classification framework [7] [17].
Table 2: Structural Classification of Cathinone Derivatives
Compound | Molecular Formula | N-Substitution | Aromatic Substitution | Classification Group |
---|---|---|---|---|
Cathinone (parent) | C₉H₁₁NO | Primary amine | Unsubstituted | Natural parent |
Methcathinone | C₁₀H₁₃NO | N-methyl | Unsubstituted | Group 1 (N-alkyl) |
Mephedrone | C₁₁H₁₅NO | N-methyl | 4-methyl | Group 1 (N-alkyl) |
Methylone | C₁₁H₁₃NO₃ | N-methyl | 3,4-methylenedioxy | Group 2 (Methylenedioxy) |
α-Pyrrolidinovalerophenone | C₁₅H₂₁NO | N-pyrrolidinyl | Unsubstituted | Group 3 (N-pyrrolidinyl) |
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one | C₁₇H₁₉NO | N-benzyl-N-methyl | Unsubstituted | Group 1 (N-alkyl variant) |
The nitrogen-benzyl substitution in 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one introduces distinctive pharmacological and structural properties that differentiate it from conventional cathinone derivatives [20] [21]. Research demonstrates that nitrogen-benzyl substitution markedly enhances binding affinity at monoamine receptors compared to simple alkyl substitutions, establishing a critical structure-activity relationship principle [20] [21]. The benzyl group contributes significant steric bulk and aromatic character that influences molecular interactions with biological targets [20] [22].
The phenylmethyl moiety attached to the nitrogen atom creates a tertiary amine configuration that modifies the electronic distribution around the nitrogen center [20] [26]. This substitution pattern contrasts with primary amine cathinone or secondary amine methcathinone structures, introducing additional conformational flexibility through the benzyl side chain [20] [17]. The aromatic ring within the benzyl group provides π-electron density that can participate in aromatic-aromatic interactions with target proteins [20] [23].
Structural analysis reveals that the nitrogen-benzyl substitution increases the molecular volume and lipophilicity of the compound compared to simpler cathinone analogs [1] [20]. The calculated logarithmic partition coefficient of 3.38980 indicates enhanced lipophilic character attributable to the benzyl group contribution [1] [33]. This lipophilicity enhancement affects membrane permeability and distribution properties within biological systems [20] [21].
The conformational dynamics of the benzyl substituent create multiple possible spatial orientations that influence receptor binding geometry [20] [23]. Unlike rigid pyrrolidine rings found in Group 3 cathinones, the benzyl group maintains rotational freedom around the carbon-nitrogen bond, allowing adaptive conformational changes during molecular recognition events [20] [17]. This flexibility contributes to the unique pharmacological profile observed with nitrogen-benzyl substituted compounds [20] [21].
The phenylpropan-1-one backbone represents the fundamental structural scaffold that defines cathinone derivatives and distinguishes them from related phenethylamine compounds [7] [17]. This three-carbon chain with the ketone functionality at the α-position creates the characteristic β-ketone structure essential for cathinone classification [7] [15]. The carbonyl group positioned between the aromatic ring and the amino-substituted carbon establishes the core pharmacophore responsible for biological activity [7] [17].
Structural examination reveals that the phenylpropan-1-one core contains specific geometric constraints that influence molecular recognition [5] [12]. The ketone group adopts a planar configuration that restricts rotation around the carbon-carbon bond adjacent to the aromatic ring [5] [17]. This planarity contributes to the rigid backbone structure that serves as a template for substituent positioning [5] [12].
The aromatic ring attachment to the carbonyl carbon creates an extended conjugated system that affects electronic properties throughout the molecule [5] [12]. This conjugation influences the electron density distribution and contributes to the overall molecular dipole moment [5] [17]. The phenyl group orientation relative to the ketone plane determines the spatial relationship between aromatic and carbonyl functionalities [5] [12].
Comparative analysis with related propanone derivatives demonstrates that the phenyl substitution at the carbonyl carbon significantly alters molecular properties compared to aliphatic ketones [5] [12]. The aromatic stabilization provided by the phenyl group influences the reactivity of the carbonyl carbon and affects the overall molecular stability [5] [17]. This stabilization contributes to the persistence and metabolic characteristics observed with phenylpropanone derivatives [5] [12].
The three-carbon chain length represents an optimal balance between molecular size and biological activity within the cathinone series [17] [10]. Structure-activity relationship studies indicate that extension or contraction of this chain length typically reduces biological potency, establishing the propanone framework as the preferred scaffold [17] [10]. The specific carbon chain configuration maintains appropriate spacing between the aromatic ring and amino substituents for optimal target interaction [17] [10].
Pharmacophore analysis of 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one reveals essential structural features required for biological activity within the cathinone family [13] [14]. The primary pharmacophore elements include the aromatic ring, the β-ketone functionality, and the tertiary amine center, each contributing specific interactions with molecular targets [13] [17]. These structural determinants establish the three-dimensional spatial requirements for receptor recognition and binding [13] [14].
The aromatic ring systems within the molecule serve as primary hydrophobic interaction sites that engage with complementary regions in target proteins [14] [13]. Molecular modeling studies demonstrate that the phenyl ring attached to the ketone carbon occupies hydrophobic binding pockets, while the benzyl substituent provides additional aromatic interactions [14] [13]. The spatial arrangement of these aromatic systems creates a characteristic binding geometry essential for activity [14] [13].
The β-ketone functionality represents a critical hydrogen bond acceptor site that forms essential interactions with target proteins [14] [13]. Computational analysis reveals that the carbonyl oxygen participates in hydrogen bonding with specific amino acid residues, particularly threonine and serine residues within binding sites [14] [13]. The electron density distribution around the ketone oxygen influences the strength and geometry of these hydrogen bonding interactions [14] [13].
The tertiary amine center provides both hydrogen bonding and electrostatic interaction capabilities that contribute to molecular recognition [13] [14]. The nitrogen atom can serve as a hydrogen bond acceptor or participate in ionic interactions depending on the local environment and protonation state [13] [17]. The spatial positioning of the amine relative to other pharmacophore elements determines the overall binding orientation [13] [14].
Table 3: Pharmacophore Elements and Interaction Types
Structural Element | Interaction Type | Target Residues | Contribution to Activity |
---|---|---|---|
Phenyl ring (ketone) | Hydrophobic | Phenylalanine, Tryptophan | Binding affinity |
Benzyl ring | π-π stacking | Aromatic residues | Selectivity enhancement |
β-Ketone oxygen | Hydrogen bonding | Threonine, Serine | Essential activity |
Tertiary amine | Electrostatic/H-bonding | Aspartate, Glutamate | Binding orientation |
Quantitative structure-activity relationship analysis demonstrates that specific geometric parameters influence biological potency [10] [8]. The distance between aromatic centers, the angle of ketone orientation, and the flexibility of the benzyl substituent all contribute to the overall pharmacological profile [10] [8]. These spatial relationships define the molecular volume and shape requirements for optimal target interaction [10] [8].
Modern computational approaches for cathinone classification utilize multiple methodologies including molecular descriptors, machine learning algorithms, and structure-based modeling techniques [19] [16]. These computer-aided systems analyze structural features, physicochemical properties, and molecular fingerprints to categorize compounds within established classification frameworks [19] [27]. Advanced algorithms process large datasets of cathinone derivatives to identify structural patterns and predict classification categories [19] [16].
Molecular descriptor analysis represents a fundamental approach for computational classification of cathinone derivatives [19] [27]. These descriptors quantify structural features including molecular weight, lipophilicity, polar surface area, and topological indices that characterize molecular complexity [19] [1]. For 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one, key descriptors include the molecular weight of 253.34 g/mol, logarithmic partition coefficient of 3.38980, and polar surface area of 20.31 Ų [1] [33].
Machine learning approaches employ supervised classification algorithms trained on known cathinone structures to predict categories for novel compounds [19] [9]. Support vector machines, random forests, and neural networks analyze structural features to assign compounds to appropriate classification groups [19] [9]. These algorithms achieve high accuracy rates when trained on comprehensive datasets containing diverse cathinone derivatives [19] [9].
Three-dimensional quantitative structure-activity relationship modeling provides advanced classification capabilities by incorporating spatial molecular features [14] [19]. These models analyze molecular conformations, pharmacophore arrangements, and binding site interactions to predict both classification and activity profiles [14] [19]. The three-dimensional approach captures geometric relationships that traditional two-dimensional methods cannot assess [14] [19].
Table 4: Computer-Aided Classification Parameters
Parameter Type | Description | Application to Target Compound |
---|---|---|
Molecular descriptors | Quantitative structural features | MW: 253.34, LogP: 3.39, PSA: 20.31 |
Fingerprint analysis | Binary structural patterns | Aromatic rings, ketone, tertiary amine |
Pharmacophore mapping | Three-dimensional feature arrangement | Dual aromatic, H-bond acceptor, amine |
Machine learning | Algorithm-based classification | Group 1 cathinone prediction |
Integration of multiple computational approaches enhances classification accuracy and provides comprehensive structural analysis [19] [16]. Combined methodologies utilize molecular descriptors for initial screening, followed by detailed pharmacophore analysis and machine learning validation [19] [16]. This multi-tiered approach ensures robust classification results and identifies structural features critical for category assignment [19] [16].
The synthesis of 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one represents a significant area of research in synthetic cathinone chemistry, with condensation reactions serving as the primary synthetic approach. The classical condensation pathway involves the formation of alpha-bromoketones followed by nucleophilic substitution reactions. This two-step process begins with the selective alpha-bromination of propiophenone derivatives using bromine in the presence of aluminum trichloride as a catalyst. The resulting alpha-bromoketone intermediate undergoes nucleophilic substitution with the appropriate amine to yield the desired cathinone structure.
The mechanism of alpha-bromination proceeds through the formation of an enolate intermediate, which reacts with molecular bromine to introduce the bromine atom at the alpha position. This reaction typically requires careful temperature control, with optimal conditions maintained between 0-5°C to prevent over-bromination and side reactions. The subsequent nucleophilic substitution step involves the displacement of the bromide leaving group by the nitrogen nucleophile, proceeding through an SN2 mechanism.
Alternative condensation pathways include Mannich-type reactions, which involve the direct condensation of aromatic ketones with formaldehyde and secondary amines. This three-component reaction offers the advantage of eliminating the need for pre-formed alpha-bromoketones, potentially simplifying the synthetic sequence. The Mannich reaction typically proceeds under acidic conditions, with hydrochloric acid commonly employed as the catalyst. Research has demonstrated that this approach can achieve yields of up to 90% for certain cathinone derivatives.
The coupling reaction between N-methyl-benzylamine and alpha-bromopropiophenone represents the key step in the synthesis of 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one. This nucleophilic substitution reaction proceeds through the attack of the tertiary amine nitrogen on the electrophilic carbon bearing the bromine substituent. The reaction conditions significantly influence both the yield and purity of the final product.
Optimal reaction conditions for this coupling typically involve the use of polar aprotic solvents such as tetrahydrofuran or dimethylformamide, which facilitate the nucleophilic substitution while minimizing side reactions. Temperature control is crucial, with reactions typically conducted at temperatures ranging from 0°C to 50°C depending on the specific substrate and reaction conditions. The use of base catalysts, such as potassium carbonate or triethylamine, can enhance reaction rates and improve yields by neutralizing the hydrogen bromide generated during the reaction.
The stoichiometry of the coupling reaction requires careful optimization to maximize yield while minimizing the formation of byproducts. Typical procedures employ a slight excess of the amine nucleophile (1.1-1.5 equivalents) relative to the alpha-bromoketone to ensure complete conversion. The reaction progress can be monitored through thin-layer chromatography or gas chromatography-mass spectrometry to determine optimal reaction times.
Several alternative synthetic routes have been developed for the preparation of 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one, offering different advantages in terms of yield, selectivity, and environmental considerations. One notable approach involves the use of reductive amination protocols, where the corresponding ketone is first reduced to the alcohol followed by amination with benzylmethylamine. This two-step process allows for greater control over stereochemistry and can be particularly useful for the synthesis of enantiomerically pure compounds.
Direct amination approaches have also been explored, utilizing palladium-catalyzed cross-coupling reactions between aryl halides and amines. These methods typically employ bis(triphenylphosphine)palladium(II) dichloride as the catalyst in combination with copper iodide as a co-catalyst. The reaction proceeds under mild conditions in tetrahydrofuran solvent with diisopropylamine as the base, achieving yields of approximately 76% after 24 hours at room temperature.
Biocatalytic approaches represent an emerging area of research for cathinone synthesis, utilizing enzymes to catalyze specific transformations with high selectivity and under mild reaction conditions. While still in the early stages of development, these methods offer the potential for more sustainable and environmentally friendly synthetic processes.
The development of environmentally sustainable synthetic methods for 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one has become increasingly important in modern pharmaceutical chemistry. Green chemistry principles emphasize the reduction of hazardous substances, the use of renewable feedstocks, and the development of energy-efficient processes. Several approaches have been implemented to achieve these goals in cathinone synthesis.
Microwave-assisted synthesis represents a significant advancement in green chemistry applications for cathinone derivatives. This approach utilizes microwave irradiation to accelerate chemical reactions, reducing reaction times from hours to minutes while often improving yields. The enhanced heating efficiency of microwave irradiation allows for more precise temperature control and can lead to improved selectivity in multi-step synthetic sequences. Studies have demonstrated that microwave-assisted synthesis can improve yields by 10-20% compared to conventional heating methods.
Solvent-free reactions constitute another important green chemistry approach, eliminating the need for organic solvents that contribute to environmental pollution and waste generation. These reactions typically employ solid-supported catalysts or utilize neat reaction conditions where reactants serve as their own solvents. While not all synthetic steps can be conducted under solvent-free conditions, the selective application of these methods can significantly reduce the environmental impact of the overall synthetic process.
The implementation of flow chemistry techniques offers additional advantages in terms of green chemistry principles. Continuous flow processes provide better heat and mass transfer, enabling more efficient reactions with reduced energy consumption. Flow chemistry also allows for better control of reaction parameters and can facilitate the development of telescoped synthetic sequences that minimize intermediate isolation and purification steps.
The development of scalable synthesis protocols for 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one requires careful consideration of several factors including reaction thermodynamics, mixing efficiency, and heat management. Industrial-scale synthesis typically employs continuous flow processes to ensure consistent product quality and maximize throughput while minimizing waste generation.
Temperature control becomes increasingly critical at larger scales due to the exothermic nature of many organic reactions. The alpha-bromination step requires particular attention to heat removal, as uncontrolled temperature increases can lead to over-bromination and the formation of unwanted byproducts. Industrial processes typically employ jacketed reactors with precise temperature control systems and may utilize staged addition of reagents to manage heat generation.
Mixing efficiency is another crucial parameter in scalable synthesis, as inadequate mixing can lead to local concentration gradients and non-uniform reaction conditions. Industrial reactors are designed with specialized mixing systems, including high-shear mixers and static mixing elements, to ensure homogeneous reaction conditions throughout the reactor volume.
Quality control measures become increasingly important at industrial scales, with in-line monitoring systems employed to track reaction progress and product quality in real-time. Process analytical technology, including near-infrared spectroscopy and process mass spectrometry, enables continuous monitoring of critical process parameters and facilitates rapid adjustments to maintain optimal reaction conditions.
The purification of 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one typically involves the formation of hydrochloride salts, which provides enhanced stability and facilitates purification through crystallization techniques. The salt formation process involves the treatment of the free base with hydrochloric acid in an appropriate solvent system, typically alcohols such as ethanol or isopropanol.
Crystallization conditions require careful optimization to achieve high purity and yield. Factors such as solvent selection, temperature control, and seeding strategies all influence the crystallization process. The use of mixed solvent systems can provide better control over crystal formation and can lead to improved product purity. Recrystallization techniques may be employed to further enhance purity, with multiple recrystallization cycles potentially required to achieve pharmaceutical-grade material.
Chromatographic purification methods serve as alternative or complementary approaches to crystallization. Silica gel chromatography with gradient elution systems can achieve high-resolution separations, effectively removing impurities and byproducts. The selection of appropriate solvent systems for chromatographic purification depends on the specific impurity profile and the physicochemical properties of the target compound.
Yield optimization strategies encompass both reaction condition optimization and purification method selection. Statistical experimental design approaches, including factorial designs and response surface methodology, can be employed to systematically optimize multiple variables simultaneously. These approaches enable the identification of optimal conditions that maximize yield while maintaining product quality specifications.